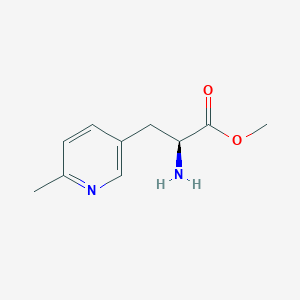
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and amino acid derivatives.
Coupling Reaction: The amino acid derivative is coupled with the 6-methylpyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological targets.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-methylpyridin-3-yl)propanoate: Similar structure but lacks the amino group.
6-Methylpyridine-3-carboxylic acid: Similar pyridine ring but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is unique due to the presence of both an amino acid moiety and a substituted pyridine ring. This combination allows it to exhibit properties of both amino acids and heterocyclic compounds, making it versatile for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(6-12-7)5-9(11)10(13)14-2/h3-4,6,9H,5,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
JFJKVRVFHITTOU-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















